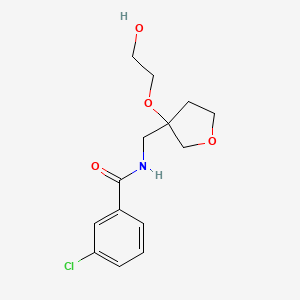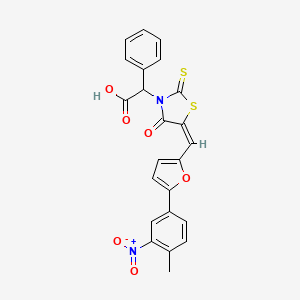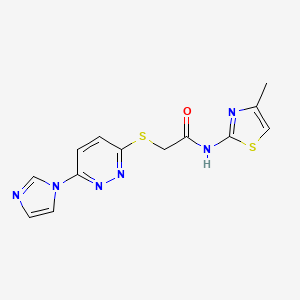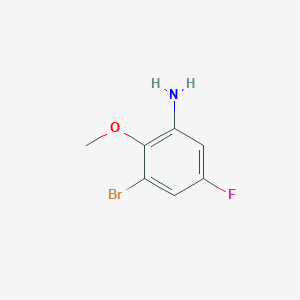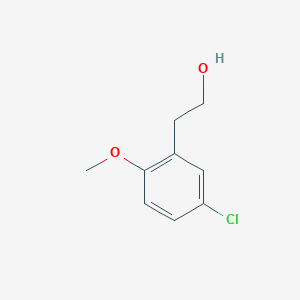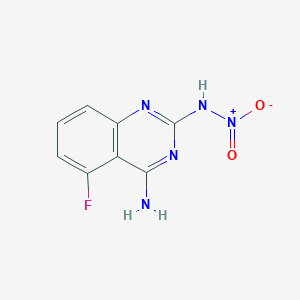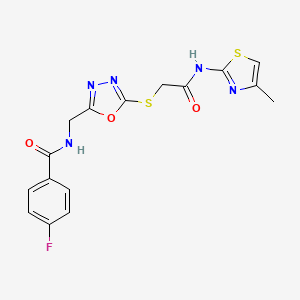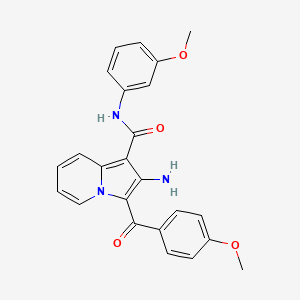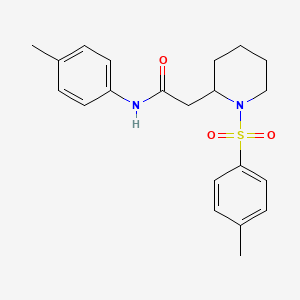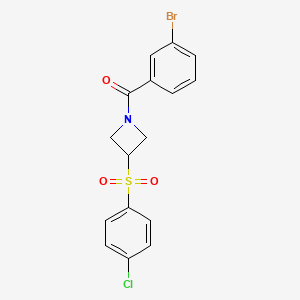
(3-Bromophenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Bromophenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the azetidinone family and has been synthesized through various methods. The purpose of
Scientific Research Applications
Synthesis and Reactivity
Compounds with complex bromophenyl and chlorophenyl groups, including azetidin-1-yl methanones, are synthesized through advanced organic chemistry techniques for various purposes, including the exploration of new reactions and the synthesis of novel materials. For instance, the study by Pouzet et al. (1998) discusses the synthesis and reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, highlighting methodologies that could be applicable to the synthesis and further functionalization of similar compounds (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Biological Activities
Research on bromophenyl and chlorophenyl compounds also extends into the investigation of their biological activities. For example, studies have explored the antioxidant properties of bromophenol derivatives, indicating potential applications in pharmaceuticals and nutraceuticals due to their effective antioxidant power (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010). Another study by Akbaba et al. (2013) provides insights into the carbonic anhydrase inhibitory properties of novel bromophenol derivatives, suggesting potential therapeutic applications (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Material Science Applications
The structural features of bromophenyl and chlorophenyl compounds, including their sulfonyl and azetidinyl groups, are of interest in the development of new materials. For instance, the study on sulfonated polyimide membranes by Zhai et al. (2007) demonstrates the potential of similar compounds in applications like direct methanol fuel cell technology (Zhai, Guo, Fang, & Xu, 2007).
properties
IUPAC Name |
(3-bromophenyl)-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3S/c17-12-3-1-2-11(8-12)16(20)19-9-15(10-19)23(21,22)14-6-4-13(18)5-7-14/h1-8,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVLEEINQYPCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

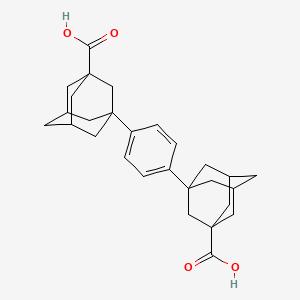

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2615535.png)

